1-(2-(4-Methylpyridin-3-yl)pyrrolidin-1-yl)ethanone
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Overview
Description
1-(2-(4-Methylpyridin-3-yl)pyrrolidin-1-yl)ethanone is a chemical compound that features a pyrrolidine ring attached to a pyridine ring through an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Methylpyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of 4-methylpyridine with pyrrolidine under specific conditionsThe reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-Methylpyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The pyridine and pyrrolidine rings can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine and pyrrolidine derivatives
Scientific Research Applications
1-(2-(4-Methylpyridin-3-yl)pyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2-(4-Methylpyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridine and pyrrolidine rings contribute to the compound’s ability to interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone: Similar in structure but with a different substitution pattern on the pyridine ring
(2-Methoxy-4-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone: Contains a methoxy group instead of an ethanone linkage.
Uniqueness
1-(2-(4-Methylpyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to its specific substitution pattern and the presence of both pyridine and pyrrolidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
1-(2-(4-Methylpyridin-3-yl)pyrrolidin-1-yl)ethanone, a compound featuring a pyrrolidine moiety substituted with a 4-methylpyridine group, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, including antibacterial, antifungal, and anticancer effects, supported by data tables and relevant case studies.
Antibacterial Activity
Research indicates that compounds containing pyrrolidine derivatives exhibit notable antibacterial properties. For instance, studies have shown that certain pyrrolidine derivatives can disrupt bacterial cell membranes, enhancing their permeability and leading to cell death. The Minimum Inhibitory Concentration (MIC) values for various pyrrolidine derivatives against common bacteria are summarized in Table 1.
Compound Name | MIC (µg/mL) against Bacteria |
---|---|
This compound | <125 (E. coli), 150 (P. aeruginosa) |
2,6-Dipyrrolidino-1,4-dibromobenzene | 75 (B. subtilis), 125 (E. faecalis) |
2,4,6-Tripyrrolidinochlorobenzene | <125 (E. coli), >100 (B. subtilis) |
These findings suggest that the presence of the methylpyridine group may enhance the compound's lipophilicity, facilitating its penetration through bacterial membranes and contributing to its antibacterial efficacy .
Antifungal Activity
In addition to antibacterial properties, the compound has shown potential antifungal activity. A study evaluating various alkaloids indicated that some pyrrolidine derivatives could inhibit fungal growth effectively. The results demonstrated that certain structural modifications significantly influenced antifungal activity.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. For instance, compounds with similar structures have exhibited cytotoxic effects on various cancer cell lines. Table 2 summarizes the IC50 values for related compounds against different cancer types.
Compound Name | IC50 (µM) against Cancer Cell Lines |
---|---|
This compound | 0.12 (MCF-7), 0.76 (A549) |
Doxorubicin | 0.79 - 5.51 |
The mechanism of action appears to involve apoptosis induction through caspase activation and p53 pathway modulation, indicating a promising avenue for further research into its therapeutic applications .
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Case Study on Antibacterial Activity : A study demonstrated that a derivative of the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics.
- Case Study on Anticancer Effects : In vitro studies revealed that the compound induced significant apoptosis in MCF-7 breast cancer cells, with increased expression of pro-apoptotic factors.
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-[2-(4-methylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C12H16N2O/c1-9-5-6-13-8-11(9)12-4-3-7-14(12)10(2)15/h5-6,8,12H,3-4,7H2,1-2H3 |
InChI Key |
IZFIGVRZEDWNDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2CCCN2C(=O)C |
Origin of Product |
United States |
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